molecular formula C12H17FO B2606839 (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol CAS No. 2248176-22-7

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol

Cat. No. B2606839
M. Wt: 196.265
InChI Key: SDMOOPVYGCDQLC-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant medication. It was first synthesized in 1972 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 1987. Fluoxetine is commonly sold under the brand name Prozac and is one of the most widely prescribed antidepressants in the world.

Mechanism Of Action

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI), which means that it works by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that helps to regulate mood, and by blocking its reuptake, (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol increases the levels of serotonin in the brain. This helps to regulate mood and reduce symptoms of depression and anxiety.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol are primarily related to its ability to increase the levels of serotonin in the brain. This can lead to a variety of effects, including improved mood, reduced anxiety, and decreased appetite. However, (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol can also cause side effects such as nausea, insomnia, and sexual dysfunction.

Advantages And Limitations For Lab Experiments

Fluoxetine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the effects of serotonin on the brain. Additionally, it is relatively easy to administer and has a long half-life, making it useful for long-term studies. However, (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol can also be difficult to work with due to its complex synthesis process and potential for side effects.

Future Directions

There are several future directions for research on (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol. One area of interest is the development of new SSRI drugs with improved efficacy and fewer side effects. Additionally, research is ongoing to better understand the mechanism of action of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol and how it affects the brain. Finally, there is interest in exploring the use of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol for the treatment of other conditions, such as autism spectrum disorder and post-traumatic stress disorder.

Synthesis Methods

The synthesis of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol involves a multi-step process starting with the reaction of 4-fluorobenzaldehyde with ethyl 2-oxocyclopentanecarboxylate to form a chiral intermediate. This intermediate is then reduced with lithium aluminum hydride to form the desired (2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-ol. The synthesis of (2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol is a complex process that requires careful attention to detail to ensure high purity and yield.

Scientific Research Applications

Fluoxetine has been extensively studied for its antidepressant properties and has been found to be effective in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. It works by increasing the levels of serotonin in the brain, which helps to regulate mood and reduce symptoms of depression and anxiety.

properties

IUPAC Name

(2R)-3-(4-fluorophenyl)-2,3-dimethylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMOOPVYGCDQLC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutan-1-ol

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